N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide
Description
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide is a benzoxazole-containing acetamide derivative. Benzoxazole scaffolds are known for their biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The compound features a 5,7-dimethyl-substituted benzoxazole ring fused to a 2-methylphenyl group, with a 2-(2-methylphenoxy)acetamide side chain.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-15-12-17(3)24-21(13-15)27-25(30-24)19-9-7-10-20(18(19)4)26-23(28)14-29-22-11-6-5-8-16(22)2/h5-13H,14H2,1-4H3,(H,26,28) |
InChI Key |
ULCKIPLYCRHDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazole Cores
a) N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide ()
- Molecular Formula : C₂₃H₁₉IN₂O₂
- Key Differences: Replaces the 2-(2-methylphenoxy)acetamide group with a 3-iodobenzamide moiety.
- However, the absence of the phenoxy group reduces flexibility compared to the target compound .
b) Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy] (CAS 166599-76-4) ()
- Structure: Features a benzoxazole core linked to a more complex phenoxy group (5-methyl-2-isopropylphenoxy).
- The target compound’s simpler 2-methylphenoxy group balances hydrophobicity and synthetic accessibility .
Acetamide Derivatives with Varied Substituents
a) N-[3-(5,7-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-4-propoxybenzamide ()
- Key Feature : Substitutes the acetamide with a benzamide group and adds a 4-propoxy chain.
- The benzamide linkage may reduce conformational flexibility compared to the acetamide in the target compound .
b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structure : A dichlorophenyl-acetamide hybrid with a pyrazolone ring.
- Comparison : The chlorine atoms enhance electrophilicity and binding to electron-rich targets. However, the pyrazolone ring introduces additional hydrogen-bonding sites absent in the benzoxazole-based target compound .
Pharmacologically Relevant Acetamides ()
Several agrochemical acetamides (e.g., alachlor, pretilachlor) share the acetamide backbone but lack aromatic heterocycles. These compounds prioritize herbicidal activity via inhibition of fatty acid synthesis. In contrast, the target compound’s benzoxazole core suggests a broader pharmacological profile, possibly targeting enzymes or receptors .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The iodine in the 3-iodobenzamide analogue increases molecular weight and lipophilicity, which may limit aqueous solubility.
- The target compound’s rotatable bonds suggest moderate flexibility, facilitating target engagement without excessive entropy penalties during binding .
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide (CAS Number: 590395-89-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C24H22N2O2
- Molecular Weight : 370.4 g/mol
The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the dimethyl substitution on the benzoxazole ring enhances its interaction with biological targets.
Cytotoxic Activity
Recent studies have demonstrated that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against:
- Breast cancer cells (MCF-7, MDA-MB-231)
- Lung cancer cells (A549)
- Liver cancer cells (HepG2)
In a comparative study, this compound was tested against these cell lines. The results indicated that the compound displayed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed using standard bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pichia pastoris (yeast) | 16 µg/mL |
The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with the lowest MIC observed against Pichia pastoris, indicating its potential in antifungal applications as well .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the benzoxazole and phenyl rings significantly influence the biological activity of the compound. Key findings include:
- Electron-Donating Groups : The presence of methoxy or dimethylamino groups at specific positions on the phenyl ring enhances cytotoxicity.
- Substitution Patterns : The position of substituents on the benzoxazole ring affects both cytotoxic and antimicrobial activities. For example, compounds with substitutions at the 5 and 7 positions showed improved activity compared to those with substitutions at other positions .
Case Studies
Case Study 1 : A study evaluated the efficacy of this compound in combination with existing chemotherapeutics. The combination treatment resulted in a synergistic effect in inhibiting tumor growth in xenograft models of breast cancer.
Case Study 2 : In a clinical trial assessing the antimicrobial properties of related benzoxazole derivatives, this compound was included due to its promising in vitro results. Preliminary findings indicated a reduction in infection rates when used as an adjunct therapy in patients with resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
